[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Overview
Description
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol is a triacylglycerol that contains palmitic acid, oleic acid, and arachidonic acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound has been identified in lipid extracts from whole rat retina . Triacylglycerols are a type of lipid that play a crucial role in energy storage and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid, oleic acid, and arachidonic acid). The reaction typically requires a catalyst such as sulfuric acid or an enzyme like lipase to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol involves the use of high-purity fatty acids and glycerol. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the triacylglycerol can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols like methanol or ethanol, often in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerol and the respective fatty acids (palmitic acid, oleic acid, and arachidonic acid).
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of triacylglycerols.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its potential effects on health, particularly in relation to metabolic disorders and inflammation.
Industry: Utilized in the formulation of various products, including cosmetics and nutritional supplements.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol involves its metabolism within the body. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The released fatty acids can be oxidized to produce energy or used in the synthesis of other lipids. The compound also interacts with cellular membranes, influencing their fluidity and function.
Comparison with Similar Compounds
1-Oleoyl-2-Palmitoyl-rac-glycerol: Contains oleic acid and palmitic acid but lacks arachidonic acid.
1-Palmitoyl-2-Oleoyl-rac-glycerol: A diacylglycerol containing palmitic acid and oleic acid.
Uniqueness: 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol is unique due to the presence of arachidonic acid, which is a polyunsaturated fatty acid involved in the synthesis of eicosanoids, signaling molecules that play a crucial role in inflammation and other physiological processes. This distinguishes it from other triacylglycerols that do not contain arachidonic acid.
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,25-27,29-30,32,38,41,54H,4-15,17-18,20-24,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,27-25-,29-26-,32-30-,41-38- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABVOCYVJCRKP-IMBBCGFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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